molecular formula C13H14N2O B1415444 1-(3-Ethylquinoxalin-2-yl)propan-1-one CAS No. 1310684-29-7

1-(3-Ethylquinoxalin-2-yl)propan-1-one

Cat. No.: B1415444
CAS No.: 1310684-29-7
M. Wt: 214.26 g/mol
InChI Key: MZHPEBFRSGLPAV-UHFFFAOYSA-N
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Description

1-(3-Ethylquinoxalin-2-yl)propan-1-one is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxaline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a quinoxaline ring substituted with an ethyl group at the 3-position and a propanone group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethylquinoxalin-2-yl)propan-1-one typically involves the condensation of 3-ethylquinoxaline with a suitable propanone derivative. One common method is the reaction of 3-ethylquinoxaline with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and catalytic systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethylquinoxalin-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, organic solvent (e.g., dichloromethane).

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionslow temperature, inert atmosphere (e.g., nitrogen or argon).

    Substitution: Nucleophiles (e.g., amines, thiols); reaction conditionselevated temperature, organic solvent (e.g., ethanol).

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

1-(3-Ethylquinoxalin-2-yl)propan-1-one has several scientific research applications, including:

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of organic semiconductors and electroluminescent materials for electronic devices.

Mechanism of Action

The mechanism of action of 1-(3-Ethylquinoxalin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, its interaction with microbial enzymes can disrupt essential metabolic processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of 1-(3-Ethylquinoxalin-2-yl)propan-1-one, known for its broad range of biological activities.

    3-Methylquinoxaline: A similar compound with a methyl group at the 3-position instead of an ethyl group.

    2-Phenylquinoxaline: A quinoxaline derivative with a phenyl group at the 2-position, exhibiting different biological properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3-position and the propanone group at the 1-position allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

1-(3-ethylquinoxalin-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-3-9-13(12(16)4-2)15-11-8-6-5-7-10(11)14-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHPEBFRSGLPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N=C1C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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